A Comprehensive Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride for Advanced Research
A Comprehensive Technical Guide to 2,2-Bis(trifluoromethyl)propionyl Fluoride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(trifluoromethyl)propionyl fluoride, with the CAS number 1735-87-1, is a highly reactive acyl fluoride of significant interest in medicinal chemistry and drug development. The presence of two trifluoromethyl groups imparts unique electronic properties and steric bulk, making it a valuable building block for the synthesis of novel organic molecules. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, expected spectroscopic characteristics, and potential applications, with a focus on its utility for researchers in the pharmaceutical sciences.
Chemical and Physical Properties
2,2-Bis(trifluoromethyl)propionyl fluoride is a liquid at room temperature with a characteristic sharp odor.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1735-87-1 | [3] |
| Molecular Formula | C₅H₃F₇O | [3] |
| Molecular Weight | 212.07 g/mol | [3] |
| Boiling Point | 47-49 °C | |
| Density | 1.473 g/mL | [3] |
| IUPAC Name | 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | [3] |
| Synonyms | 2,2-Bis(trifluoromethyl)propanoyl fluoride | [3] |
Synthesis
A reliable method for the synthesis of 2,2-bis(trifluoromethyl)propionyl fluoride involves the methylation of α-hydrohexafluoroisobutyryl fluoride. The following protocol is adapted from the literature and provides a scalable procedure suitable for a laboratory setting.
Experimental Protocol: Synthesis of 2,2-Bis(trifluoromethyl)propionyl fluoride
Materials:
-
α-Hydrohexafluoroisobutyryl fluoride (210 g, 1.06 mol)
-
Methyl iodide (150 g, 1.06 mol)
-
Potassium fluoride (KF, 123 g, 2.12 mol)
-
Anhydrous acetonitrile (MeCN, 420 mL)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a cooling bath, add anhydrous acetonitrile (420 mL).
-
Cool the acetonitrile to -50 °C.
-
Sequentially add α-hydrohexafluoroisobutyryl fluoride (210 g), methyl iodide (150 g), and potassium fluoride (123 g) to the cooled acetonitrile with stirring.
-
Maintain the reaction mixture at -50 °C and stir for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 35-40 °C.
-
Stir the reaction mixture at this temperature for three days. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.
-
Upon completion of the reaction, distill the product directly from the reaction mixture.
-
Purify the collected distillate by rectification to yield 2,2-bis(trifluoromethyl)propionyl fluoride (boiling point 46-47 °C). A typical yield for this procedure is around 60%.
Spectroscopic Data (Predicted)
While specific, high-resolution spectra for 2,2-bis(trifluoromethyl)propionyl fluoride are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR
The ¹H NMR spectrum is expected to be simple, showing a single signal for the methyl protons. Due to the strong electron-withdrawing effect of the two adjacent trifluoromethyl groups and the acyl fluoride moiety, this signal is anticipated to be a singlet and shifted downfield compared to a typical methyl group. The exact chemical shift would be influenced by the solvent used.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) | 2.0 - 2.5 ppm |
| Multiplicity | Singlet (s) |
| Integration | 3H |
¹⁹F NMR
The ¹⁹F NMR spectrum is a crucial tool for characterizing this compound. It is expected to show two distinct signals: one for the six fluorine atoms of the two trifluoromethyl groups and another for the single fluorine atom of the acyl fluoride.
| Predicted ¹⁹F NMR Data | |
| CF₃ Groups | |
| Chemical Shift (δ) | -60 to -70 ppm (relative to CFCl₃) |
| Multiplicity | Singlet or closely spaced multiplet |
| Integration | 6F |
| Acyl Fluoride | |
| Chemical Shift (δ) | +20 to +50 ppm (relative to CFCl₃) |
| Multiplicity | Septet (due to coupling with the methyl protons, though may appear as a broad singlet depending on resolution) |
| Integration | 1F |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl stretching of the acyl fluoride. The C-F bonds of the trifluoromethyl groups will also give rise to strong absorption bands in the fingerprint region.
| Predicted IR Data | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C=O (Acyl fluoride) | 1820 - 1880 (strong) |
| C-F (Trifluoromethyl) | 1100 - 1300 (strong, multiple bands) |
| C-H (Methyl) | 2900 - 3000 (weak to medium) |
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 212 may be observed. Common fragmentation patterns for compounds containing trifluoromethyl groups include the loss of a CF₃ radical (m/z 69), leading to a prominent fragment ion at m/z 143.[4] Further fragmentation of the acyl fluoride moiety would also be expected.
| Predicted Mass Spectrometry Data | |
| m/z | Possible Fragment |
| 212 | [M]⁺ |
| 143 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Applications in Research and Drug Development
The unique properties of 2,2-bis(trifluoromethyl)propionyl fluoride make it a versatile reagent in several areas of chemical research, particularly in the synthesis of biologically active molecules.
Introduction of the 2,2-Bis(trifluoromethyl)propionyl Moiety
The primary application of this reagent is as a source of the 2,2-bis(trifluoromethyl)propionyl group. The incorporation of this moiety into a molecule can significantly alter its physicochemical properties, which is a key strategy in drug design.[5] The two trifluoromethyl groups can:
-
Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Increase Lipophilicity: The fluorinated groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[5]
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl groups can influence the pKa of nearby functional groups.
-
Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of molecular interactions with biological targets.[1]
Derivatizing Agent for GC-MS Analysis
Acyl fluorides are reactive towards primary and secondary amines, making 2,2-bis(trifluoromethyl)propionyl fluoride a potential derivatizing agent for the analysis of amino acids and other amine-containing compounds by gas chromatography-mass spectrometry (GC-MS).[6] The resulting derivatives are more volatile and thermally stable, allowing for improved chromatographic separation and detection.
Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis (Adapted)
Materials:
-
Amino acid standard solution
-
2,2-Bis(trifluoromethyl)propionyl fluoride
-
Anhydrous pyridine or other suitable base
-
Anhydrous ethyl acetate or other suitable solvent
Procedure:
-
Evaporate a known amount of the amino acid solution to dryness under a stream of nitrogen.
-
Add a solution of 2,2-bis(trifluoromethyl)propionyl fluoride in the chosen solvent.
-
Add the base to catalyze the reaction.
-
Heat the mixture at a suitable temperature (e.g., 60-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling, the sample can be directly injected into the GC-MS system.
Peptide Synthesis
Acyl fluorides are known to be efficient coupling reagents in peptide synthesis, often leading to low levels of racemization.[7] 2,2-Bis(trifluoromethyl)propionyl fluoride can be used to activate the C-terminus of an N-protected amino acid for subsequent coupling with the N-terminus of another amino acid or peptide.
Experimental Workflow: Peptide Coupling (Adapted for Solid-Phase Peptide Synthesis)
-
Resin Preparation: Start with a resin-bound amino acid with a free N-terminal amine.
-
Amino Acid Activation: In a separate vessel, react an N-protected amino acid with 2,2-bis(trifluoromethyl)propionyl fluoride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the corresponding amino acid fluoride in situ.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Continue the deprotection and coupling cycles to elongate the peptide chain.
Safety and Handling
2,2-Bis(trifluoromethyl)propionyl fluoride is a corrosive and harmful substance.[2] It causes severe skin burns and eye damage and is harmful if swallowed.[2] It may also cause respiratory irritation.[2] Due to its reactivity with water, it should be handled in a moisture-free environment, preferably under an inert atmosphere. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2,2-Bis(trifluoromethyl)propionyl fluoride is a valuable and highly reactive building block for chemical synthesis, particularly in the field of drug discovery. Its ability to introduce the unique 2,2-bis(trifluoromethyl)propionyl moiety allows for the strategic modification of molecular properties to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. While its handling requires care due to its corrosive nature, the synthetic utility of this reagent makes it a powerful tool for researchers and scientists in the development of novel therapeutics.
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
